贝加司他
描述
科学研究应用
贝加司他因其在阿尔茨海默病治疗中的潜在治疗应用而得到广泛研究。 它在临床前和临床研究中显示出降低淀粉样β肽水平的希望 . 此外,贝加司他已用于研究中以了解γ-分泌酶在淀粉样前体蛋白裂解中的作用及其对阿尔茨海默病进展的影响 .
在生物学中,贝加司他已被用于研究γ-分泌酶抑制对细胞过程和信号通路的影響。 它还因其在动物模型中与间充质干细胞联合使用以减轻认知能力下降和海马退化的潜力而得到研究 .
作用机制
贝加司他通过选择性抑制γ-分泌酶发挥作用,γ-分泌酶负责将淀粉样前体蛋白裂解为淀粉样β肽。 通过抑制这种酶,贝加司他减少了淀粉样β肽的产生,从而可能延缓阿尔茨海默病的进展 . 贝加司他的分子靶点包括γ-分泌酶复合物和淀粉样前体蛋白 .
生化分析
Biochemical Properties
Begacestat plays a significant role in biochemical reactions. It is a gamma-secretase inhibitor that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch . This interaction with APP and Notch is crucial in the context of Alzheimer’s disease, as the accumulation of amyloid β-peptides in the central nervous system is thought to initiate the disease progression .
Cellular Effects
Begacestat has shown to have potent effects on various types of cells. In Alzheimer’s disease, it has demonstrated a potent Aβ lowering activity, with nanomolar potency, and in vitro selectivity against Notch processing . It has also shown to improve behavioral impairments, reduce neuroinflammatory cytokines, and decrease the protein concentration of p-tau and the amyloid precursor protein by increasing the activity of the brain-derived neurotrophic factor, decreasing the expression of NF-κB .
Molecular Mechanism
The molecular mechanism of Begacestat involves its interaction with gamma-secretase, an enzyme responsible for the cleavage of APP. By inhibiting this enzyme, Begacestat prevents the formation of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, Begacestat has shown to produce an approximately 88% reduction in CSF and plasma at 2−6 hour time points, and produced an approximately 60% reduction in brain levels at 6 hours . This indicates that the effects of Begacestat can be observed within a few hours of administration.
Dosage Effects in Animal Models
In animal models, a 30 mg/kg dose of Begacestat displayed a maximal reduction of Aβ 40/42 levels between 4 and 6 hours when studied in a 24-hour time course study in the brain . This suggests that the effects of Begacestat can vary with different dosages and can be observed within a few hours of administration.
Metabolic Pathways
The specific metabolic pathways that Begacestat is involved in are not fully annotated yet . Given its role as a gamma-secretase inhibitor, it is likely to be involved in the metabolic pathways related to the processing of APP.
准备方法
贝加司他通过一系列涉及形成噻吩磺酰胺结构的化学反应合成。合成路线通常包括以下步骤:
噻吩环的形成: 通过一系列涉及适当前体环化的反应合成噻吩环。
取代反应: 然后使噻吩环进行取代反应,在C-2和C-5位置引入所需的官能团。
磺酰胺的形成:
贝加司他的工业生产方法涉及优化这些合成路线以实现高产率和纯度。 这包括使用先进的技术,如高通量筛选和工艺优化,以确保高效生产 .
化学反应分析
贝加司他经历各种化学反应,包括:
氧化: 该化合物可以进行氧化反应,导致形成氧化衍生物。
还原: 还原反应可用于修饰噻吩环上的官能团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂,以促进反应。 由这些反应形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
贝加司他独特之处在于它选择性抑制淀粉样前体蛋白裂解而优于Notch信号传导,从而降低了与非选择性γ-分泌酶抑制剂相关的副作用的风险 . 类似的化合物包括:
塞马司他(LY450139): 另一种γ-分泌酶抑制剂,已针对阿尔茨海默病进行研究,但在临床试验中显示出明显的副作用.
ELND006: 一种γ-分泌酶抑制剂,在临床试验中也显示出副作用.
属性
IUPAC Name |
5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOKXJMVRSARX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227710 | |
Record name | Begacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769169-27-9 | |
Record name | Begacestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Begacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12263 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Begacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。